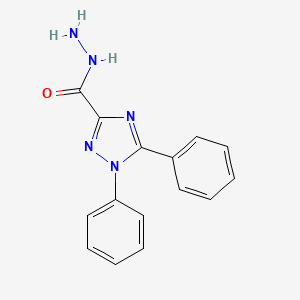

1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

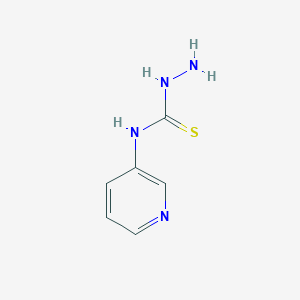

1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide is a compound that belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its diverse range of biological activities and applications in various fields of chemistry and pharmacology. The 1,5-diphenyl substitution on the triazole ring is of particular interest due to its potential impact on the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of triazole derivatives often involves 1,3-dipolar cycloaddition reactions, as seen in the synthesis of 5-amino-1,2,4-triazoles . Although the specific synthesis of 1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide is not detailed in the provided abstracts, similar compounds have been synthesized through reactions involving hydrazides and various other reagents under controlled conditions . For example, the synthesis of 1,5-diphenyl-3-chloromethylthio-1H-1,2,4-triazole was achieved by reacting 1-benzoyl-3-phenylaminothiourea with dichloromethane .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be ascertained using techniques such as NMR spectroscopy, single-crystal X-ray diffraction, and theoretical calculations like density functional theory (DFT) . For instance, the structure of a related compound, 1,5-diphenyl-3-chloromethylthio-1H-1,2,4-triazole, was characterized by various spectroscopic methods and X-ray diffraction, revealing a monoclinic crystal system . DFT studies provide insights into the stability, electron charge density, and hyper-conjugative interactions of these molecules .

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions, including photolysis, cycloaddition, and cyclocondensation reactions . The photolysis of 3,4-diphenylsydnone, for example, leads to the formation of a triazole derivative . Cycloaddition reactions are commonly used to synthesize triazole rings, as demonstrated in the synthesis of carbohydrazides and rufinamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as 1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide, can be explored through experimental and theoretical investigations. These studies include vibrational spectroscopy, molecular dynamic simulations, and molecular docking studies . The vibrational spectrum, dipole moment, polarizability, and hyperpolarizability are key physical properties that can be determined . Additionally, the reactivity and potential biological activity of these compounds can be assessed through docking studies and analysis of their interaction with biological targets .

科学的研究の応用

Density Functional Theory Studies

1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide and similar triazole derivatives have been a subject of density functional theory (DFT) studies. A novel triazole derivative was synthesized and characterized using various spectroscopic analyses, and its molecular stability was evaluated through delocalization of electron charge density and hyper-conjugative interactions (Zacharias et al., 2018).

Synthesis and Mechanistic Study

Triazole derivatives have been utilized in the synthesis of 5-amino-1,2,4-triazoles through 1,3-dipolar cycloaddition, indicating their potential in organic synthesis and mechanism exploration (Yen et al., 2016).

Corrosion Inhibition

Research has also explored the use of 4H-triazole derivatives for corrosion and dissolution protection of mild steel in hydrochloric acid solutions. The effectiveness of different additives in this regard was studied, providing insight into their practical applications in material protection (Bentiss et al., 2007).

Building Block for Heterocyclic Compounds

Triazoles serve as a versatile building block for constructing various heterocycles, demonstrating their significance in the field of medicinal chemistry and drug design (Bonacorso et al., 2017).

Antihypertensive and Diuretic Activities

Triazole derivatives have been found to possess antihypertensive and diuretic activities, highlighting their therapeutic potential in managing blood pressure and fluid balance (Ali et al., 2011).

Energetic Salts Synthesis

The synthesis and characterization of nitrogen-rich cation 5-amino-1H-1,2,4-triazole-3-carbohydrazide and its derivatives were conducted, showcasing their applications in the synthesis of energetic salts with potential use in explosives (Zhang et al., 2018).

Anticancer Agent Potential

Studies on heterocyclic carbohydrazides, related to triazole derivatives, have shown potential as anticancer agents, further expanding their application in the field of oncology (Mansour et al., 2003).

Antimicrobial and Antinociceptive Activities

Triazole derivatives have been synthesized and evaluated for their antimicrobial and antinociceptive activities, demonstrating their utility in pain management and infection control (Khanage et al., 2014).

特性

IUPAC Name |

1,5-diphenyl-1,2,4-triazole-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O/c16-18-15(21)13-17-14(11-7-3-1-4-8-11)20(19-13)12-9-5-2-6-10-12/h1-10H,16H2,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMLCDPIFRXCDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368716 |

Source

|

| Record name | 1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide | |

CAS RN |

92555-70-9 |

Source

|

| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 1,5-diphenyl-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92555-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1271085.png)

![(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile](/img/structure/B1271089.png)

![1'-Benzylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1271121.png)

![N-[(5-bromothien-2-yl)methyl]-N-methylamine](/img/structure/B1271160.png)